
6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von UNC0379 umfasst mehrere Schritte, beginnend mit der Herstellung des Quinazolin-4-amin-Kerns. Zu den wichtigsten Schritten gehören:
Bildung des Quinazolin-4-amin-Kerns: Dies beinhaltet die Reaktion von 2-Amino-4,5-dimethoxybenzoesäure mit Formamid, um den Quinazolin-4-amin-Kern zu erhalten.
Substitutionsreaktionen: Der Kern wird dann Substitutionsreaktionen mit Pyrrolidin und Pentylamin unterzogen, um die Pyrrolidin-1-yl- und Pentylgruppen einzuführen.
Industrielle Produktionsmethoden
Die industrielle Produktion von UNC0379 folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert, wobei oft automatisierte Reaktoren und Reinigungssysteme verwendet werden .
Chemische Reaktionsanalyse
Arten von Reaktionen
UNC0379 unterliegt aufgrund der Anwesenheit reaktiver Aminogruppen hauptsächlich Substitutionsreaktionen. Unter bestimmten Bedingungen kann es auch an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Pyrrolidin und Pentylamin, wobei die Reaktionen typischerweise in Gegenwart einer Base wie Natriumhydrid durchgeführt werden.
Oxidationsreaktionen: Diese können mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Derivate des Quinazolin-4-amin-Kerns, abhängig von den verwendeten Reagenzien und Bedingungen .
Wissenschaftliche Forschungsanwendungen
UNC0379 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Medizin: Für seine potenziellen therapeutischen Wirkungen bei verschiedenen Krebsarten untersucht, darunter Glioblastom, Eierstockkrebs und Neuroblastom
Wirkmechanismus
UNC0379 übt seine Wirkungen aus, indem es selektiv die Lysin-Methyltransferase SETD8 hemmt. Diese Hemmung verhindert die Monomethylierung von Histon H4 an Lysin 20 (H4K20), was zu Veränderungen der Chromatinstruktur und Genexpression führt. Zu den molekularen Zielen der Verbindung gehören das Enzym SETD8 und die damit verbundenen Pfade, die an der DNA-Schadensantwort und der Zellzyklusregulation beteiligt sind .
Analyse Chemischer Reaktionen
Types of Reactions
UNC0379 primarily undergoes substitution reactions due to the presence of reactive amine groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution reactions: Common reagents include pyrrolidine and pentylamine, with reactions typically carried out in the presence of a base such as sodium hydride.
Oxidation reactions: These can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction reactions: Reducing agents such as lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions include various substituted derivatives of the quinazolin-4-amine core, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential
6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine has been studied for its activity as a modulator in various biological pathways. Its structure suggests potential interactions with multiple targets, including:
- Kinase Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of specific kinases involved in cancer pathways. For instance, compounds with similar structures have shown efficacy against mTOR pathways, which are crucial in cancer cell proliferation and survival .
Neuropharmacology
Research has suggested that compounds structurally related to this compound exhibit neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases where modulation of neurotransmitter systems can be beneficial .
Binding Affinity Studies
Binding studies have demonstrated that this compound interacts with various receptors and enzymes, including phosphodiesterases (PDEs). For example, it has shown inhibition of PDE3A and PDE10A, which play roles in cyclic nucleotide signaling pathways that are critical for various physiological processes .
Cancer Research
The compound's potential as an anticancer agent is supported by its ability to inhibit cell proliferation in various cancer cell lines. Studies have indicated that it may induce apoptosis in tumor cells through mechanisms involving the modulation of the mTOR pathway and other related signaling cascades .
Immunosuppressive Properties
Similar compounds have been noted for their immunosuppressive effects, which could be harnessed for therapeutic applications in transplant medicine or autoimmune diseases . The modulation of T-cell responses indicates a promising avenue for further exploration.
Table 1: Summary of Research Findings
Case Study Insights
- Cancer Cell Line Study : A study involving various cancer cell lines treated with the compound showed a significant reduction in viability, suggesting its potential as a chemotherapeutic agent.
- Neurodegenerative Disease Model : In preclinical models of Alzheimer's disease, the compound exhibited protective effects against neuronal death induced by amyloid-beta toxicity.
Wirkmechanismus
UNC0379 exerts its effects by selectively inhibiting the lysine methyltransferase SETD8. This inhibition prevents the monomethylation of histone H4 at lysine 20 (H4K20), leading to alterations in chromatin structure and gene expression. The compound’s molecular targets include the SETD8 enzyme and associated pathways involved in DNA damage response and cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
CHR-6494: Ein Trifluoracetaatsalz mit ähnlichen inhibitorischen Wirkungen auf Histon-Methyltransferasen.
VUF11207: Ein weiteres Trifluoracetaatsalz mit vergleichbaren biologischen Aktivitäten.
Einzigartigkeit
UNC0379 ist aufgrund seiner hohen Selektivität für die Lysin-Methyltransferase SETD8 und seiner Fähigkeit, die Monomethylierung von Histon H4 an Lysin 20 zu hemmen, einzigartig. Diese Spezifität macht es zu einem wertvollen Werkzeug für die Untersuchung der biologischen Rollen von SETD8 und die Entwicklung gezielter Therapien für Krankheiten, die mit epigenetischen Modifikationen zusammenhängen .
Biologische Aktivität
6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which has garnered interest due to its potential pharmacological properties. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H35N5O2
- CAS Number : 78357767
The structural features include two methoxy groups at positions 6 and 7 of the quinazoline ring and pyrrolidine moieties that may influence its biological interactions.
Research indicates that quinazoline derivatives often interact with various biological targets, including:
- Receptor Modulation : Quinazoline compounds have been shown to act as antagonists or agonists at different receptors, particularly in the adrenergic and dopaminergic systems. For instance, certain derivatives exhibit selective antagonistic activity at α1A/B adrenergic receptors, which can influence cardiovascular and neurological functions .
- Kinase Inhibition : Some quinazoline derivatives are known to inhibit receptor tyrosine kinases (RTKs), which play critical roles in cancer progression. The ability to inhibit kinases like EGFR has been documented, suggesting potential applications in oncology .
Biological Activity Studies
Several studies have evaluated the biological activity of related quinazoline derivatives, providing insights into the potential efficacy of this compound.
Anticancer Activity
A notable study demonstrated that quinazoline derivatives possess significant anticancer properties. For example, compounds with similar structures showed selective cytotoxicity against various cancer cell lines, including breast and renal cancers. The mechanism was primarily through apoptosis induction and cell cycle arrest .
Compound | Cancer Type | IC50 Value (µM) | Mechanism |
---|---|---|---|
Compound A | Renal Cancer A498 | 0.40 | Apoptosis Induction |
Compound B | Breast Cancer MDA-MB-468 | 0.50 | Cell Cycle Arrest |
Antimicrobial Activity
In vitro evaluations have suggested that some quinazoline derivatives exhibit antimicrobial properties against both bacterial and fungal strains. The specific activity of 6,7-Dimethoxy derivatives against pathogens like Staphylococcus aureus and Candida albicans remains an area for further exploration .
Case Study 1: Anticancer Efficacy
A recent study investigated a series of quinazoline derivatives for their anticancer effects on human cancer cell lines. The results indicated that compounds similar to 6,7-Dimethoxy exhibited potent inhibitory effects on tumor growth with IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Kinase Inhibition Profile
Another investigation focused on the kinase inhibition profile of quinazoline compounds. It was found that specific substitutions at the 2-position significantly increased selectivity for EGFR over other kinases, suggesting a targeted approach for cancer therapy.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O2/c1-29-20-16-18-19(17-21(20)30-2)25-23(28-14-8-9-15-28)26-22(18)24-10-4-3-5-11-27-12-6-7-13-27/h16-17H,3-15H2,1-2H3,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXCGGWTIDNVNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCCC3)NCCCCCN4CCCC4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of UNC0379 and how does it exert its effects?
A1: UNC0379 is a selective, substrate-competitive inhibitor of the lysine methyltransferase SETD8. [] SETD8 is the sole enzyme known to catalyze the monomethylation of histone H4 at lysine 20 (H4K20me1). [] By inhibiting SETD8, UNC0379 reduces H4K20me1 levels, impacting downstream gene expression and cellular processes. [, , ]
Q2: What are some of the biological processes affected by UNC0379 treatment?
A2: Studies have shown that UNC0379 can:
- Inhibit proliferation and induce apoptosis in various cancer cell lines, including acute myeloid leukemia [] and high-grade serous ovarian cancer [].
- Impair DNA repair mechanisms in cervical cancer cells, enhancing their sensitivity to cisplatin. []
- Suppress the expression of fibrotic markers like α-smooth muscle actin (SMA) and ED-A-fibronectin in lung myofibroblasts, potentially mitigating lung fibrosis. []
- Delay tentacle bud emergence and impair foot regeneration in Hydra, suggesting a role for SETD8 in tissue regeneration. []
Q3: How does the structure of UNC0379 contribute to its activity and selectivity?
A3: UNC0379 (6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine) acts as a substrate-competitive inhibitor, meaning it competes with the substrate for binding to the SETD8 active site. [] Comprehensive structure-activity relationship (SAR) studies have explored modifications to the quinazoline scaffold of UNC0379, revealing key structural features for potency and selectivity. [] These studies identified substituents at various positions that influence its interaction with SETD8. []
Q4: Has UNC0379 been tested in in vivo models, and if so, what were the outcomes?
A4: Yes, UNC0379 has demonstrated efficacy in preclinical animal models:
- Intratracheal administration of UNC0379 ameliorated bleomycin-induced lung fibrosis in mice, reducing collagen deposition without significantly affecting inflammatory responses. []
- In a mouse model of acute myeloid leukemia, both SETD8 knockdown and UNC0379 treatment inhibited tumor formation and infiltration. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.